molecular formula C9H17Cl2N3 B2843331 Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride CAS No. 1803601-14-0

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride

Cat. No.: B2843331
CAS No.: 1803601-14-0
M. Wt: 238.16
InChI Key: CBBHAYXWKWNCCW-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride is a chemical compound with the molecular formula C9H15N3·2HCl and a molecular weight of 238.16 g/mol. This compound is known for its unique structure and versatile applications in scientific research, including drug discovery, organic synthesis, and material science.

Scientific Research Applications

Chemistry: In chemistry, octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride is used as a building block in organic synthesis, facilitating the creation of complex molecules.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.

Medicine: In the medical field, it is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: In material science, the compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Safety and Hazards

The safety information for Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride indicates that it should be handled under inert gas and protected from moisture . It is also advised to avoid contact during pregnancy or while nursing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of piperazine derivatives with appropriate carbonitrile compounds under controlled conditions. The reaction typically involves the use of strong acids and heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride involves large-scale chemical reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Mechanism of Action

The mechanism by which octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Pyridine derivatives

  • Carbonitrile compounds

Uniqueness: Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride stands out due to its unique structural features, which contribute to its versatility and effectiveness in various applications.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-3-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c10-5-8-7-12-4-2-1-3-9(12)6-11-8;;/h8-9,11H,1-4,6-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBHAYXWKWNCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(NCC2C1)C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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